REACTION_CXSMILES
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F[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[C:10]([F:13])([F:12])[F:11].[NH:14]1[CH2:19][CH2:18][O:17][CH2:16][CH2:15]1>CC(N(C)C)=O.C(OCC)(=O)C>[O:17]1[CH2:18][CH2:19][N:14]([C:2]2[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=2[C:10]([F:13])([F:12])[F:11])[CH2:15][CH2:16]1
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Name
|
|
Quantity
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2 g
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Type
|
reactant
|
Smiles
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FC1=C(C=C(C#N)C=C1)C(F)(F)F
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Name
|
|
Quantity
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35 mL
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Type
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solvent
|
Smiles
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CC(=O)N(C)C
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Name
|
|
Quantity
|
2.88 mL
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Type
|
reactant
|
Smiles
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N1CCOCC1
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Name
|
|
Quantity
|
50 mL
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Type
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solvent
|
Smiles
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C(C)(=O)OCC
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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the mixture was subjected to a reaction at 145° C. for 19 hours
|
Duration
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19 h
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Type
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WASH
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Details
|
the organic layer was washed with an aqueous sodium hydrogen carbonate solution (50 mL)
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Type
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WASH
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Details
|
The organic layer was washed with water
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Type
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DRY_WITH_MATERIAL
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Details
|
dried with sodium sulfate
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Type
|
DISTILLATION
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Details
|
the solvent was distilled under reduced pressure
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Type
|
CUSTOM
|
Details
|
The concentrated mixture was crystallized with ethyl acetate (10 mL) and n-hexane (80 mL)
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Name
|
|
Type
|
product
|
Smiles
|
O1CCN(CC1)C1=C(C=C(C#N)C=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 77.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |